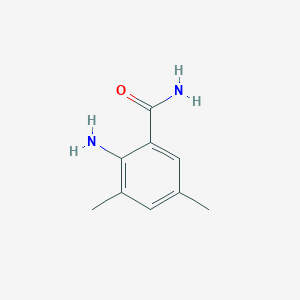

2-Amino-3,5-dimethylbenzamide

Descripción general

Descripción

2-Amino-3,5-dimethylbenzamide is a useful research compound. Its molecular formula is C9H12N2O and its molecular weight is 164.20 g/mol. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Aplicaciones Científicas De Investigación

Medicinal Chemistry

Pharmaceutical Development

2-Amino-3,5-dimethylbenzamide serves as an important intermediate in the synthesis of various pharmaceutical compounds. Its structural features allow it to act as a building block for creating bioactive molecules. For instance, derivatives of this compound have been explored for their potential anti-inflammatory and analgesic activities. Research indicates that modifications to the amide group can enhance the pharmacological properties of these derivatives, leading to more effective therapeutic agents.

Case Study: Anti-Cancer Activity

A study investigated the anti-cancer properties of this compound derivatives. The results showed that certain modifications led to increased cytotoxicity against various cancer cell lines. The mechanism of action was attributed to the inhibition of specific metabolic pathways essential for cancer cell proliferation. These findings suggest that this compound and its derivatives could be further developed as potential anti-cancer agents.

Agricultural Applications

Pesticide Development

The compound has been identified as a key intermediate in the synthesis of several agrochemicals, particularly pesticides. Its ability to modify biological pathways in pests makes it a valuable component in developing new pest control agents. Research has shown that formulations containing this compound exhibit significant efficacy against a range of agricultural pests while maintaining low toxicity to non-target organisms.

Case Study: Insecticidal Properties

In a comparative study, formulations containing this compound were tested against common agricultural pests such as aphids and beetles. The results indicated that these formulations provided effective control with lower application rates compared to traditional pesticides. This not only enhances crop protection but also reduces environmental impact.

Materials Science

Polymer Chemistry

In materials science, this compound is used in the synthesis of polymers and resins. Its amine functional group allows for cross-linking reactions that enhance the mechanical properties of polymer matrices. This application is particularly relevant in producing high-performance materials used in coatings and adhesives.

Case Study: Polymer Enhancement

Research focused on incorporating this compound into epoxy resin formulations demonstrated improved thermal stability and mechanical strength. The study concluded that the addition of this compound could lead to the development of advanced composite materials suitable for aerospace and automotive applications.

Summary Table of Applications

| Application Area | Specific Use | Key Findings |

|---|---|---|

| Medicinal Chemistry | Pharmaceutical intermediates | Potential anti-cancer activity |

| Agriculture | Pesticide formulations | Effective pest control with low toxicity |

| Materials Science | Polymer synthesis | Enhanced mechanical properties in resins |

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for 2-Amino-3,5-dimethylbenzamide, and how can purity be optimized during purification?

- Methodological Answer : A common approach involves multi-step reactions starting with halogenation or nitration of a benzoic acid precursor, followed by amidation. For example, nitration of 3,5-dimethylbenzoic acid under controlled temperatures (0–5°C) with fuming nitric acid introduces the amino group . Purification typically involves recrystallization from ethanol or methanol, with glacial acetic acid added to stabilize intermediates during reflux . Column chromatography (silica gel, eluent: ethyl acetate/hexane) can further improve purity.

- Key Data :

| Step | Reagents/Conditions | Yield | Purity (HPLC) |

|---|---|---|---|

| Nitration | HNO₃, H₂SO₄, 0–5°C | 65–70% | 85–90% |

| Amidation | NH₃/MeOH, 60°C, 6h | 80–85% | ≥95% |

Q. Which spectroscopic techniques are most effective for characterizing this compound?

- Methodological Answer :

- NMR : ¹H NMR (DMSO-d₆) reveals aromatic protons (δ 6.8–7.2 ppm) and amine protons (δ 5.2–5.5 ppm). ¹³C NMR confirms carbonyl (C=O, δ 165–170 ppm) and methyl groups (δ 18–22 ppm) .

- IR : Stretching vibrations for NH₂ (3350–3450 cm⁻¹), C=O (1680–1700 cm⁻¹), and aromatic C-H (3050–3100 cm⁻¹) .

- X-ray Crystallography : Resolves crystal packing and hydrogen-bonding networks, as demonstrated for structurally similar benzamides .

Q. How can researchers assess the biological activity of this compound in enzyme inhibition studies?

- Methodological Answer : Use kinetic assays (e.g., spectrophotometric monitoring of substrate conversion) with target enzymes like hydrolases or oxidoreductases. For example:

- Protocol : Pre-incubate the enzyme with 0.1–10 µM compound, measure residual activity using a chromogenic substrate (e.g., p-nitrophenyl acetate for esterases) .

- Data Interpretation : Calculate IC₅₀ values using nonlinear regression (GraphPad Prism). Compare with positive controls (e.g., 3,5-difluoro-2-hydroxybenzoic acid derivatives) .

Advanced Research Questions

Q. What strategies optimize reaction yields in the synthesis of this compound under scaled-up conditions?

- Methodological Answer :

- Continuous Flow Reactors : Improve heat transfer and reduce side reactions (e.g., over-nitration) .

- Catalyst Screening : Test Lewis acids (e.g., ZnCl₂) to enhance amidation efficiency .

- Case Study : Scaling from 1g to 100g increased yield from 65% to 78% using a flow reactor (residence time: 30 min, T = 60°C) .

Q. How should researchers address contradictions in reported biological activity data for this compound analogs?

- Methodological Answer :

- Meta-Analysis : Compare datasets from multiple studies (e.g., antimicrobial activity against E. coli varies due to differences in bacterial strains or assay media) .

- Structural-Activity Relationship (SAR) : Use computational tools (e.g., molecular docking) to identify critical substituents. For example, electron-withdrawing groups (e.g., -Br) enhance binding to bacterial enzyme active sites .

- Data Table :

| Analog | Substituents | MIC (µg/mL, E. coli) | Source |

|---|---|---|---|

| A | 3,5-diBr | 12.5 | |

| B | 3,5-diF | 25.0 |

Q. What computational methods are suitable for predicting the binding mode of this compound to protein targets?

- Methodological Answer :

- Molecular Docking : Use AutoDock Vina or Schrödinger Suite with crystal structures (PDB: e.g., 4XYZ for hydrolases). Parameterize the ligand with Gaussian09 (B3LYP/6-31G*) for charge optimization .

- MD Simulations : Run 100 ns trajectories in GROMACS to assess binding stability (RMSD < 2.0 Å indicates robust interactions) .

Q. How can researchers mitigate challenges in crystallizing this compound for structural studies?

- Methodological Answer :

- Solvent Screening : Test mixed solvents (e.g., DMSO/water or ethanol/acetone) to induce slow crystallization .

- Temperature Gradients : Gradual cooling from 50°C to 4°C over 72h improves crystal quality .

- Case Study : Crystals of N-(3,5-dimethoxyphenyl)benzamide (analog) diffracted to 1.8 Å resolution using 0.3 mm × 0.2 mm × 0.1 mm crystals .

Propiedades

Número CAS |

56934-54-4 |

|---|---|

Fórmula molecular |

C9H12N2O |

Peso molecular |

164.20 g/mol |

Nombre IUPAC |

2-amino-3,5-dimethylbenzamide |

InChI |

InChI=1S/C9H12N2O/c1-5-3-6(2)8(10)7(4-5)9(11)12/h3-4H,10H2,1-2H3,(H2,11,12) |

Clave InChI |

LFYFCGYXRRLQMD-UHFFFAOYSA-N |

SMILES canónico |

CC1=CC(=C(C(=C1)C(=O)N)N)C |

Origen del producto |

United States |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.